4-(2-Chlorophenyl)-1,2-thiazole
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Overview
Description
4-(2-Chlorophenyl)isothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis. The presence of a chlorophenyl group attached to the isothiazole ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thioamide under acidic conditions, leading to the formation of the isothiazole ring. Another approach involves the use of 2-chlorobenzoyl chloride and thiosemicarbazide, followed by cyclization under basic conditions.
Industrial Production Methods: Industrial production of 4-(2-chlorophenyl)isothiazole often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Chlorophenyl)isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the isothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted isothiazoles depending on the reagents used
Scientific Research Applications
4-(2-Chlorophenyl)isothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, leading to the modulation of signal transduction pathways. The presence of the chlorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-(2-Chlorophenyl)isothiazole can be compared with other similar compounds, such as:
4-Phenylisothiazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(2-Bromophenyl)isothiazole:
4-(2-Methylphenyl)isothiazole: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and biological activity.
Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-chlorophenyl)isothiazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its versatility and potential for further research and development.
Properties
Molecular Formula |
C9H6ClNS |
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Molecular Weight |
195.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H |
InChI Key |
GVKUPNHMNWNSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=C2)Cl |
Origin of Product |
United States |
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